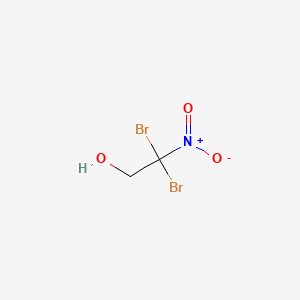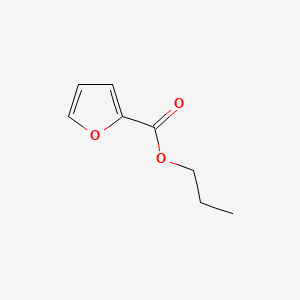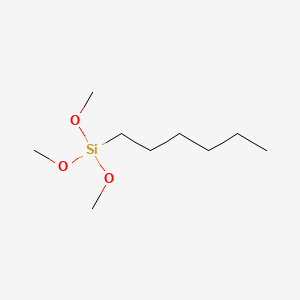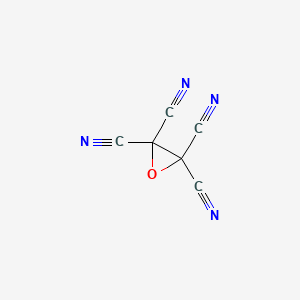
2,2-Dibromo-2-nitroethanol
Vue d'ensemble
Description
2,2-Dibromo-2-nitroethanol is a chemical compound that is part of the bromonitroalkane family. It is a reactive intermediate that can be involved in various chemical reactions and pathways. The compound is structurally related to other nitroalkanes and nitroalcohols, which are known for their diverse reactivity and applications in chemical synthesis .
Synthesis Analysis
The synthesis of compounds related to this compound can involve halogenation reactions and rearrangements. For instance, 1,2-Dibromotetrachloroethane has been used as a halogenating reagent in the Ramberg-B
Applications De Recherche Scientifique
1. Flow Chemistry and Process Safety2,2-Dibromo-2-nitroethanol has been studied in the context of flow chemistry, particularly in the synthesis of 2-nitroethanol. Flow processes are developed based on proof of concept, optimization and modeling analysis, and long run studies in mini-plants. This approach enables detailed study of features usually associated with pilot plants, like solvent recirculation and model prediction, offering insights into safer and more efficient chemical processes [(Roberge et al., 2015)]
Scientific Research Applications of this compound
1. Environmental and Agricultural Impact
This compound has been explored in the context of reducing methane emissions in agriculture. A study found that when used as a dietary supplement for female lambs, it significantly reduced methane emission and improved growth performance and carcass characteristics. This suggests its potential use in reducing greenhouse gas emissions from ruminants, contributing to more environmentally sustainable agricultural practices (Zhang et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
2,2-Dibromo-2-nitroethanol is a powerful antiseptic fungicide . It is widely used across multiple industries, including industrial circulating water, industrial cooling water, electricity, and oil industry . The primary targets of this compound are the thiol-based (R-SH) amino-acids and enzymes present in the cells of microorganisms .
Mode of Action
The mode of action of this compound involves a reaction through its bromine chemistry . It inactivates thiol-based (R-SH) amino-acids and enzymes by converting their functional –SH groups to the oxidised S-S form and forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the disruption of protein synthesis in microorganisms. By inactivating thiol-based amino acids and enzymes, this compound interferes with the normal functioning of these proteins, leading to the disruption of essential biochemical pathways . This eventually leads to cell death .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of microorganisms. By disrupting the function of cell-surface components and interrupting transport across cell membranes, this compound causes irreversible damage to the cells, leading to their death .
Propriétés
IUPAC Name |
2,2-dibromo-2-nitroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNZAHDAULEOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073613 | |
| Record name | Ethanol, 2,2-dibromo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69094-18-4 | |
| Record name | 2,2-Dibromo-2-nitroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69094-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromo-2-nitroethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069094184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2-dibromo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dibromo-2-nitroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIBROMO-2-NITROETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX6VDG7X4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2-Dibromo-2-nitroethanol synthesized?
A1: this compound is formed as an intermediate in the synthesis of bromopicrin (tribromo nitromethane) from 2-nitroethanol and sodium hypobromite. [] This reaction involves multiple steps, with the rate-determining step being the removal of a proton from 2-nitroethanol. []
Q2: Does this compound have any known biological activity?
A2: While the provided research doesn't directly test the biological activity of this compound, it's mentioned as an analogue of bronopol (2-bromo-2-nitropropane-1,3-diol). [] Bronopol and its analogues are known for their antibacterial activity, including against multi-drug resistant bacteria. [] This suggests that this compound might also possess antibacterial properties, but further research is needed to confirm this.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















